![molecular formula C8H8N2O B1315603 2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 41292-66-4](/img/structure/B1315603.png)
2-methyl-1H-benzo[d]imidazol-5-ol
Overview
Description
2-Methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the benzimidazole family. It is characterized by a fused benzene and imidazole ring system with a hydroxyl group at the 5-position and a methyl group at the 2-position.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, like 2-methyl-1h-benzo[d]imidazol-5-ol, have a broad range of biological activities . They are key components of functional molecules used in various applications, including pharmaceuticals .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
The properties of imidazole-containing compounds, including their solubility and stability, can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
2-methyl-1H-benzo[d]imidazol-5-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where it binds to the grooves and exhibits peroxide-mediated DNA-cleavage properties Additionally, this compound has been shown to interact with various enzymes, including those involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic activities against several cell lines, including HepG2, DLD-1, and MDA-MB-231 . This cytotoxicity is primarily due to its ability to induce oxidative stress and DNA damage, leading to apoptosis. Furthermore, this compound influences cell signaling pathways, particularly those involved in stress responses and apoptosis. It also affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to the cleavage of the DNA strands . This binding is facilitated by the hydroxyl group at the fifth position, which forms hydrogen bonds with the DNA bases. Additionally, this compound can inhibit or activate enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . These interactions lead to changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged oxidative stress and DNA damage . These effects are crucial for understanding the potential therapeutic applications and safety of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can induce beneficial effects such as enhanced oxidative stress response and DNA repair . At higher doses, this compound can cause significant toxicity, including severe oxidative stress, DNA damage, and apoptosis . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific tissues, particularly those with high metabolic activity, such as the liver and kidneys . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . It can also be found in the cytoplasm, where it interacts with enzymes involved in oxidative stress responses . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-benzo[d]imidazol-5-ol can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. Another method includes the condensation of o-phenylenediamine with aldehydes followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-throughput synthesis techniques. These methods often employ catalysts to enhance reaction rates and yields. For example, nickel-catalyzed cyclization of amido-nitriles has been reported to produce substituted imidazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzimidazoles .
Scientific Research Applications
2-Methyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the methyl and hydroxyl groups.
2-Methylbenzimidazole: Similar structure but lacks the hydroxyl group.
5-Hydroxybenzimidazole: Similar structure but lacks the methyl group.
Uniqueness
2-Methyl-1H-benzo[d]imidazol-5-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the methyl group influences its steric and electronic properties .
Properties
IUPAC Name |
2-methyl-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOLHBXPXDTNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538579 | |
| Record name | 2-Methyl-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41292-66-4 | |
| Record name | 2-Methyl-1H-benzimidazol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


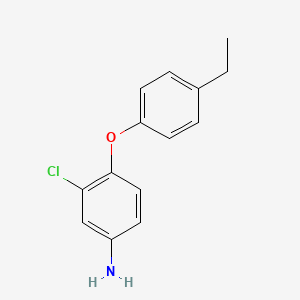

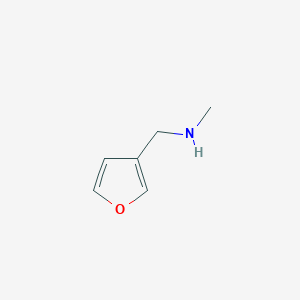

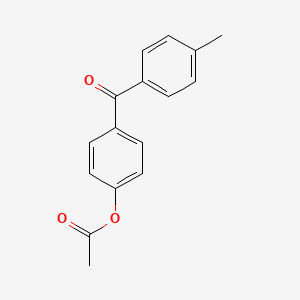
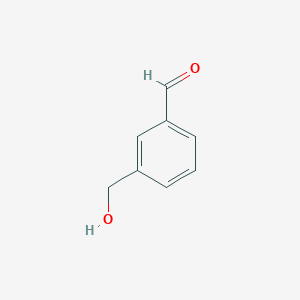

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)
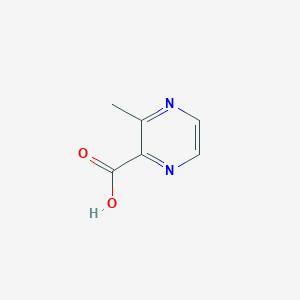

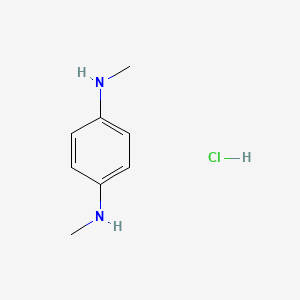
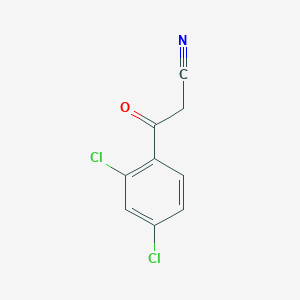
![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)
